molecular formula C21H20N2O4 B2979720 Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate CAS No. 953854-41-6

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate

Cat. No. B2979720
CAS RN: 953854-41-6
M. Wt: 364.401
InChI Key: BCFOPXWMGMDBHM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate is a chemical compound with the molecular formula C21H20N2O4 and a molecular weight of 364.401. It is a derivative of quinoline, which is an important N-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, has been a topic of interest due to their wide range of applications in medicinal and synthetic organic chemistry . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives . For instance, one method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains additional functional groups, including a phenoxyacetamido group and a carboxylate group.


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are also involved in various industrial processes such as nitration, bromination, and oxidation reactions .

Scientific Research Applications

Synthesis Methodologies

Practical Large-Scale Synthesis : Research by Bänziger et al. (2000) presents a practical and efficient large-scale synthesis method for octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds, using readily available materials. This synthesis could be relevant for producing compounds related to ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate (Bänziger, J. Cercus, & Wolfgang Stampfer, 2000).

Facile Synthesis of Pyrroloquinoline Derivatives : Molina et al. (1993) reported a facile synthesis approach for ethyl 3H-pyrrolo[2,3-c]quinoline derivatives, highlighting the versatility of quinoline compounds in chemical synthesis, which may include derivatives similar to the compound of interest (Molina, Alajarín, & Sánchez-Andrada, 1993).

Biological Applications

Zinc(II)-Specific Fluorescing Agents : The synthesis of Zinquin ester, a zinc(II)-specific fluorophore, by Mahadevan et al. (1996) involves complex quinoline derivatives, suggesting that similar compounds could be developed for specific metal ion detection in biological studies (Mahadevan et al., 1996).

Structural and Optical Properties

Structural and Optical Properties of Quinoline Derivatives : Zeyada et al. (2016) explored the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives, indicating the potential for these compounds in materials science and photophysical applications. This research could be applicable to understanding the properties of ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).

Neuroprotection and Enzyme Inhibition

Neuroprotective and Enzyme Inhibitory Properties : Marco-Contelles et al. (2006) synthesized ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates, demonstrating inhibition of acetylcholinesterase and neuroprotection against calcium overload and free radicals. These findings suggest that structurally related compounds, such as ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, could have similar biological applications (Marco-Contelles, León, López, García, & Villarroya, 2006).

Future Directions

The synthesis and study of quinoline derivatives, including Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, continue to be an active area of research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing new quinoline-based drugs.

properties

IUPAC Name

ethyl 2-methyl-4-[(2-phenoxyacetyl)amino]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)15-9-10-18-17(12-15)19(11-14(2)22-18)23-20(24)13-27-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOPXWMGMDBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-[(phenoxyacetyl)amino]quinoline-6-carboxylate

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